3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione ring, a pyrrolidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactionsThe final step involves the formation of the thiazolidine-2,4-dione ring under specific conditions, such as the use of a base catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)pyrrolidine-2,5-dione: Shares the pyrrolidine and chlorophenyl groups but lacks the thiazolidine-2,4-dione ring.
Thiazolidine-2,4-dione derivatives: Compounds with similar thiazolidine-2,4-dione rings but different substituents.
Uniqueness
3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-4-2-1-3-10(12)7-13(19)17-6-5-11(8-17)18-14(20)9-22-15(18)21/h1-4,11H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADXEZQVKPTNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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